Steareth-2

Descripción general

Descripción

Steareth-2 es un surfactante no iónico y emulsionante ampliamente utilizado en la formulación de productos para el cuidado personal. Es un sólido blanco y ceroso derivado de la etoxilación del alcohol estearílico, lo que da como resultado la incorporación de dos unidades de óxido de etileno. Este compuesto es conocido por su capacidad para estabilizar emulsiones de aceite en agua, lo que lo convierte en un ingrediente valioso en cosméticos, lociones, cremas y otros artículos de cuidado personal .

Métodos De Preparación

Steareth-2 se sintetiza mediante la etoxilación del alcohol estearílico. El proceso implica la reacción del alcohol estearílico con gas de óxido de etileno en condiciones controladas. El número "2" en this compound indica el número promedio de unidades de óxido de etileno agregadas a la molécula de alcohol estearílico. Esta reacción generalmente ocurre en presencia de un catalizador, como el hidróxido de potasio, a temperaturas y presiones elevadas .

Análisis De Reacciones Químicas

Steareth-2 experimenta principalmente reacciones típicas de los surfactantes no iónicos. Éstas incluyen:

Oxidación: this compound puede sufrir reacciones de oxidación, especialmente cuando se expone a agentes oxidantes fuertes. Esto puede conducir a la formación de varios productos de oxidación.

Reducción: Las reacciones de reducción son menos comunes para this compound, pero se puede reducir en condiciones específicas.

Sustitución: This compound puede participar en reacciones de sustitución, particularmente en presencia de ácidos o bases fuertes, lo que lleva a la formación de diferentes derivados

Aplicaciones Científicas De Investigación

Cosmetic Applications

Steareth-2 serves multiple roles in cosmetic formulations:

- Emulsifier : It helps blend oil and water phases, ensuring stability in creams and lotions.

- Thickener : Enhances the viscosity of formulations, providing a desirable texture.

- Solubilizer : Aids in dissolving active ingredients, improving product efficacy.

- Stabilizer : Maintains the integrity of emulsions over time.

Table 1: Common Cosmetic Formulations Containing this compound

| Product Type | Functionality | Concentration (%) |

|---|---|---|

| Moisturizers | Emulsification | 1 - 5 |

| Hair Conditioners | Emulsification and conditioning | 0.5 - 3 |

| Sunscreens | Stabilization of active ingredients | 1 - 3 |

| Makeup Removers | Solubilization of oils | 2 - 4 |

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized for its emulsifying properties, particularly in topical formulations. It enhances the delivery of active ingredients through the skin.

Case Study: Topical Cream Formulation

A study evaluated a topical cream containing this compound as an emulsifier. The formulation demonstrated improved stability and skin penetration of active ingredients compared to formulations without this compound. The cream maintained its consistency over a six-month period under various storage conditions, indicating the effectiveness of this compound as a stabilizer.

Industrial Applications

Beyond cosmetics and pharmaceuticals, this compound finds applications in various industrial processes:

- Textiles : Used as a wetting agent to improve dye uptake.

- Paints and Coatings : Acts as a dispersant to enhance the uniformity of pigments.

- Agriculture : Functions as an emulsifier in pesticide formulations.

Table 2: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Textiles | Wetting agent for dyes |

| Paints | Dispersant for pigments |

| Agriculture | Emulsifier in pesticide formulations |

Safety and Regulatory Aspects

Safety assessments have shown that this compound is generally regarded as safe for use in cosmetics at concentrations up to 25% . Toxicological studies indicate low acute toxicity levels, making it suitable for topical applications . Regulatory bodies such as the FDA and EU Cosmetics Regulation monitor its use to ensure consumer safety.

Mecanismo De Acción

Steareth-2 funciona reduciendo la tensión superficial entre las fases de aceite y agua, lo que permite la formación de emulsiones estables. Lo logra alineándose en la interfase aceite-agua, con su grupo estearílico hidrófobo interactuando con la fase de aceite y su cadena de etoxilato hidrófila interactuando con la fase de agua. Esta alineación reduce la tensión interfacial y estabiliza la emulsión .

Comparación Con Compuestos Similares

Steareth-2 forma parte de una familia de compuestos conocidos como éteres de polietilenglicol del ácido esteárico. Los compuestos similares incluyen:

Steareth-10: Contiene diez unidades de óxido de etileno y se utiliza para aplicaciones similares, pero proporciona diferentes propiedades emulsionantes.

Steareth-21: Contiene veintiún unidades de óxido de etileno y ofrece un rendimiento emulsionante mejorado en comparación con this compound

This compound es único en su equilibrio de propiedades hidrofílicas e hidrofóbicas, lo que lo hace particularmente efectivo para estabilizar emulsiones con un contenido moderado de aceite .

Actividad Biológica

Steareth-2 is a non-ionic surfactant and emulsifier derived from stearyl alcohol and ethylene oxide, commonly used in cosmetic and personal care formulations. This article delves into the biological activity of this compound, summarizing its safety profile, efficacy in formulations, and potential biological effects based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its chemical formula and a hydrophilic-lipophilic balance (HLB) value of approximately 4.7, indicating its suitability as a surfactant in oil-in-water emulsions. Its structure allows it to stabilize emulsions by reducing surface tension between oil and water phases, facilitating the formulation of creams, lotions, and other topical products.

Safety Assessment

The safety of this compound has been evaluated through various toxicological studies. According to the Final Report on the Safety Assessment of this compound , acute oral toxicity studies in rats indicated that this compound is nontoxic at doses exceeding 25 g/kg when administered orally. In subchronic studies, no significant adverse effects were observed at doses up to 40 g/kg . The compound was also found to be non-irritating to skin and eyes, further supporting its safety for topical use.

| Study Type | Test Organism | Dose Range (g/kg) | Observations |

|---|---|---|---|

| Acute Oral Toxicity | Rats (Sprague-Dawley) | 25.1 | No deaths; LD50 > 25 g/kg |

| Subchronic Testing | Rabbits | Up to 40 | Nontoxic; no adverse effects |

Skin Efficacy

This compound's primary biological activity lies in its role as an emulsifier and surfactant in cosmetic formulations. It enhances skin hydration by improving the delivery of active ingredients through the stratum corneum. Research indicates that formulations containing this compound can significantly improve skin barrier function and hydration levels .

Case Study: Hydration Effects

A study demonstrated that creams containing this compound led to a measurable increase in skin hydration after four weeks of application. Participants noted improved skin texture and reduced dryness, attributed to enhanced moisture retention due to the emollient properties of this compound.

Anti-inflammatory Properties

Some studies suggest that this compound may exhibit mild anti-inflammatory effects when used in topical formulations. While specific mechanisms are still under investigation, its ability to stabilize emulsions may help deliver anti-inflammatory agents more effectively to the skin .

Comparative Analysis with Other Surfactants

To contextualize the efficacy of this compound, a comparison with other common surfactants used in cosmetics is presented below:

| Surfactant | HLB Value | Skin Irritation Potential | Emulsifying Properties |

|---|---|---|---|

| This compound | 4.7 | Low | Excellent |

| Ceteareth-20 | 9.2 | Low | Good |

| Polysorbate 20 | 15.0 | Moderate | Very Good |

Propiedades

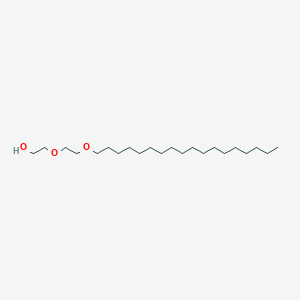

IUPAC Name |

2-(2-octadecoxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-21-22-25-20-18-23/h23H,2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCOCZBHMDEIAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936344 | |

| Record name | 2-[2-(Octadecyloxy)ethoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16057-43-5 | |

| Record name | 2-[2-(Octadecyloxy)ethoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16057-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Steareth-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016057435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-(Octadecyloxy)ethoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STEARETH-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V56DFE46J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.